Zirconium acetate

Nanoparticle dispersion Zirconia sols Hydrothermal synthesis

Generic Zr salts (chloride, nitrate) produce polydisperse particles with poor colloidal stability. Zirconium acetate provides controlled hydrolysis for superior results. • Pure monoclinic ZrO₂ with highest Turbiscan Stability Index - outperforms nitrate/chloride-derived particles • Tunable gelation kinetics (min-hr) for polymer crosslinking, DWR treatments & water shut-off gels • Chloride-free: prevents equipment corrosion, ensures long-term substrate stability • Inhibits ice recrystallization - enables freeze-cast materials & cryoprotective formulations

Molecular Formula C2H4O2Zr
Molecular Weight 151.28 g/mol
CAS No. 4229-34-9
Cat. No. B1630596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium acetate
CAS4229-34-9
Molecular FormulaC2H4O2Zr
Molecular Weight151.28 g/mol
Structural Identifiers
SMILESCC(=O)O.[Zr]
InChIInChI=1S/C2H4O2.Zr/c1-2(3)4;/h1H3,(H,3,4);
InChIKeyBNUDRLITYNMTPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Acetate: Chemical Identity & Procurement


Zirconium acetate (CAS 4229-34-9), also known as zirconium(IV) acetate or zirconyl acetate, is a metal-organic coordination complex typically encountered as the hexanuclear cluster Zr₆O₄(OH)₄(O₂CCH₃)₁₂, not the monomeric Zr(OAc)₄ [1]. Commercially supplied as an acidic aqueous solution (pH 3.8–4.2) with ZrO₂ content of 13–30 wt%, it serves as a soluble, chloride-free source of zirconium [2]. The compound undergoes progressive hydrolysis and polymerization in aqueous media, forming extended oligomeric chains that ultimately yield viscoelastic gels—a behavior central to its functional differentiation from alternative zirconium precursors.

Structure Hexanuclear Zr₆O₄(OH)₄(OAc)₁₂ cluster, not monomeric
Form Acidic aqueous solution with defined ZrO₂ content
Source Chloride-free source of zirconium for corrosion-sensitive processing
Behavior Controlled hydrolysis enables predictable sol-gel and gelation pathways

Why Zirconium Acetate Is Irreplaceable


Substituting zirconium acetate with a generic zirconium salt (e.g., nitrate, chloride) or alkoxide (e.g., propoxide) is scientifically invalid due to fundamental differences in hydrolysis kinetics, solution-state speciation, and the structural evolution of derived materials. Aqueous solutions of zirconium acetate contain discrete oligomeric clusters that polymerize anisotropically, whereas zirconium chloride forms different polynuclear cations [1]. Zirconium propoxide, conversely, undergoes rapid, uncontrolled hydrolysis in water unless carefully chelated [2]. These differences in molecular architecture translate directly into quantifiable variations in dispersion stability, crystal phase selectivity, and crosslinking performance—as established in the comparator evidence below.

Hydrolysis kinetics differ

Generic Zr salts or alkoxides may exhibit divergent hydrolysis rates, altering sol stability and gel time compared to acetate.

Oligomeric speciation mismatch

Acetate-derived tetrameric clusters differ from oxychloride-derived hexameric species, which may shift polymerization behavior.

Polymerization pathway divergence

Acetate promotes controlled 1D chain growth; alkoxides like propoxide hydrolyze rapidly unless chelated, limiting reproducibility.

Quantitative Evidence: Zirconium Acetate vs. Alternatives


Nanoparticle Dispersibility: Acetate vs. Nitrate vs. Chloride

Zirconia nanoparticles synthesized from zirconium acetate exhibit superior aqueous dispersibility compared to those derived from zirconium nitrate or zirconium chloride. In a direct head-to-head comparison using hydrothermal synthesis at 200°C, zirconia from zirconium acetate achieved the highest dispersion stability as quantified by Turbiscan Stability Index (TSI) analysis, outperforming both nitrate- and chloride-derived particles [1].

Dispersion stability
Head-to-head
Acetate > Nitrate > Chloride (TSI ranking)
Supports dispersion stability screening for ceramic processing
Hydrothermal synthesis at 200°C; Turbiscan analysis
Nanoparticle dispersion Zirconia sols Hydrothermal synthesis

Crystal Phase Purity: Monoclinic vs. Mixed Phases

When calcined at 200°C and 300°C, zirconium acetate yields pure monoclinic ZrO₂, whereas zirconium nitrate and zirconium chloride produce a mixture of tetragonal and monoclinic phases under identical hydrothermal conditions [1]. This phase selectivity is a direct consequence of the precursor's molecular structure and hydrolysis pathway.

Crystal phase purity
Head-to-head
Pure monoclinic ZrO₂ from acetate; mixed phases from nitrate/chloride
Phase selectivity may aid monoclinic-dependent applications
XRD characterization after calcination at 200–300°C
Zirconia polymorphs Monoclinic phase XRD analysis

Hydrolytic Stability & Speciation: Acetate vs. Chloride

Commercially sourced zirconium acetate solutions exhibit a distinct speciation profile dominated by the tetrameric [Zr₄(OH)₈(OH₂)₁₆]⁸⁺ phase, persisting even at high acetic acid:zirconium ratios (>5.0). In contrast, laboratory-synthesized zirconium-oxychloride solutions, or those prepared by adding acetic acid to ZrOCl₂, display a higher prevalence of the hexameric Zr₆(O)₄(OH)₄(CH₃COO)₁₂ phase at acetic acid ratios above 0.8 [1]. This speciation difference directly impacts the reproducibility of subsequent sol-gel processing.

Solution speciation
Method context
Tetrameric [Zr₄(OH)₈(OH₂)₁₆]⁸⁺ dominates in acetate; hexameric in oxychloride solutions
Speciation consistency supports reproducible sol-gel processing
EXAFS/XPDF analysis; acetic acid:Zr ratio >5.0 for acetate
EXAFS XPDF Oligomer speciation

Gelation Kinetics & Crosslinking: Acetate vs. Alkoxide

Aqueous zirconium acetate undergoes controlled, one-dimensional polymerization upon heating (85°C), forming extended oligomer chains with an average contour length of 100±15 Å that ultimately yield viscoelastic gels [1]. Zirconium propoxide, in contrast, hydrolyzes rapidly in water, requiring chelating agents such as acetic acid or acetylacetone to moderate reactivity [2]. This fundamental difference in hydrolysis behavior dictates the selection of precursor for aqueous sol-gel processing.

Gelation behavior
Class-level
Controlled 1D chain growth with contour length ~100 Å upon heating; propoxide requires chelation
Predictable aqueous gelation for water-based coatings
Time-resolved SAXS and rheology at 85°C
Sol-gel processing Crosslinking kinetics Viscoelastic gels

Ice Recrystallization Inhibition: Antifreeze Protein Mimetic

Zirconium acetate (ZRA) demonstrates ice recrystallization inhibition (IRI) activity comparable to biological antifreeze proteins (AFPs), significantly reducing ice crystal growth rates relative to buffer-only controls [1]. This property is not observed with common zirconium salts such as the nitrate or chloride, and it distinguishes ZRA as a unique synthetic cryoprotectant within the zirconium compound class.

Ice recrystallization inhibition
Class-level
Significant reduction in ice crystal growth rate vs. buffer control; not observed with nitrate/chloride
Unique IRI activity supports cryoprotection research applications
In vitro ice recrystallization assays; reported thermal hysteresis
Cryoprotection Ice recrystallization inhibition Antifreeze proteins

Chloride-Free for Corrosion-Sensitive Uses

Zirconium acetate is synthesized and supplied as a chloride-free product, unlike zirconium oxychloride (ZrOCl₂·8H₂O) or zirconium chloride (ZrCl₄), which contain substantial halide content. Vendor specifications confirm that zirconium acetate is sodium chloride-free and ideal for applications requiring low halide contamination .

Chloride-free composition
Supplier data
0 wt% chloride (sodium chloride-free); vendor specification
Eliminates chloride-induced corrosion risk for sensitive applications
Data to verify; vendor specification
Corrosion inhibition Chloride contamination Metal-organic precursors

Key Application Scenarios for Zirconium Acetate


High-Stability Zirconia Nanoparticle Dispersions

When the application demands a stable, agglomerate-free aqueous suspension of zirconia nanoparticles, zirconium acetate is the preferred precursor. The evidence demonstrates that zirconia derived from the acetate exhibits the highest Turbiscan Stability Index and yields pure monoclinic phase, unlike nitrate- or chloride-derived particles which produce mixed phases and lower stability [1]. This translates to longer pot life and improved uniformity in ceramic coatings and nanocomposites.

Polymer Crosslinking for Enhanced Oil Recovery

For preparing environmentally acceptable polymer gels used in water shut-off treatments for low-temperature reservoirs, zirconium acetate is the crosslinker of choice. Research shows that gelation time can be tuned from minutes to hours by adjusting polymer and crosslinker concentration, temperature, and salinity, with gel strength increasing accordingly [2][3]. The acetate's controlled reactivity yields a three-dimensional network structure, and its biodegradability addresses environmental concerns compared to chrome-based crosslinkers.

Water-Repellent Coatings: Textile & Paper

Zirconium acetate is a critical component in durable water repellent (DWR) treatments for textiles, leather, and paper, where it functions as both a crosslinking agent and a catalyst [4]. Its chloride-free composition is essential for preventing corrosion of processing equipment and for ensuring the long-term stability of the treated substrate, a requirement that eliminates zirconium oxychloride or chloride from consideration.

Cryopreservation & Ice-Templated Synthesis

The ability of zirconium acetate to inhibit ice recrystallization, mimicking the function of expensive antifreeze proteins, enables its use in cryoprotective formulations and in the synthesis of ice-templated (freeze-cast) materials with controlled porosity [5]. This property is unique among zirconium compounds and provides a functional advantage that cannot be met by generic zirconium salts.

Application
Selection Property
Validation Focus
Zirconia nanoparticle dispersion studies
Dispersion stability context
Dispersion stability and phase purity endpoints
Polymer gelation for enhanced oil recovery
Controlled gelation kinetics
Gel time and strength endpoints
Water-repellent coating formulations
Chloride-free crosslinking
Equipment corrosion protection and substrate stability endpoints
Cryopreservation and ice-templated synthesis
Ice recrystallization inhibition activity
Ice crystal growth rate endpoints
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